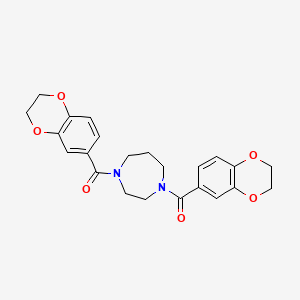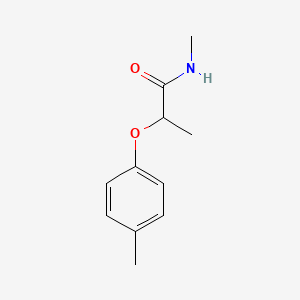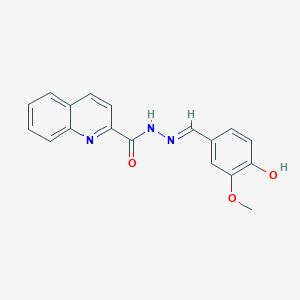
1,4-bis(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-1,4-diazepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-bis(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-1,4-diazepane, also known as BDD, is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. BDD is a diazepane derivative that contains two benzodioxinylcarbonyl groups, which are known for their biological activity.
Wirkmechanismus
The mechanism of action of 1,4-bis(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-1,4-diazepane is not fully understood, but it is believed to be related to its ability to interact with biological molecules such as proteins and nucleic acids. 1,4-bis(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-1,4-diazepane has been shown to inhibit the activity of certain enzymes, which may be responsible for its anti-cancer and anti-inflammatory properties. 1,4-bis(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-1,4-diazepane has also been found to bind to DNA, which may be relevant to its anti-viral activity.
Biochemical and Physiological Effects:
1,4-bis(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-1,4-diazepane has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that 1,4-bis(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-1,4-diazepane can inhibit the growth of cancer cells and reduce inflammation. 1,4-bis(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-1,4-diazepane has also been found to have anti-viral activity against several viruses, including HIV and herpes simplex virus. In vivo studies have shown that 1,4-bis(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-1,4-diazepane can reduce tumor growth in mice and improve the survival rate of infected animals.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1,4-bis(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-1,4-diazepane is its high yield and stability, which make it easy to synthesize and handle in the laboratory. 1,4-bis(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-1,4-diazepane is also relatively inexpensive compared to other compounds with similar biological activity. However, one limitation of 1,4-bis(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-1,4-diazepane is its low solubility in water, which can make it difficult to use in certain experiments. Additionally, the mechanism of action of 1,4-bis(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-1,4-diazepane is not fully understood, which can make it challenging to design experiments to investigate its biological activity.
Zukünftige Richtungen
There are several future directions for research on 1,4-bis(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-1,4-diazepane. One area of interest is the development of 1,4-bis(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-1,4-diazepane-based materials for biomedical applications such as drug delivery and tissue engineering. Another area of interest is the investigation of 1,4-bis(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-1,4-diazepane as a potential therapeutic agent for viral infections such as HIV and herpes simplex virus. Additionally, further studies are needed to elucidate the mechanism of action of 1,4-bis(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-1,4-diazepane and to identify its molecular targets.
Synthesemethoden
The synthesis of 1,4-bis(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-1,4-diazepane involves the reaction of 1,4-diazepane with 2,3-dihydro-1,4-benzodioxin-6-carbonyl chloride. The reaction is carried out in the presence of a base such as triethylamine, and the product is purified using column chromatography. The yield of 1,4-bis(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-1,4-diazepane is typically high, and the compound is stable under normal laboratory conditions.
Wissenschaftliche Forschungsanwendungen
1,4-bis(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-1,4-diazepane has been extensively studied for its potential applications in various fields such as medicinal chemistry, materials science, and catalysis. In medicinal chemistry, 1,4-bis(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-1,4-diazepane has been investigated for its anti-cancer, anti-inflammatory, and anti-viral properties. In materials science, 1,4-bis(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-1,4-diazepane has been used as a building block for the synthesis of novel materials such as dendrimers and polymers. In catalysis, 1,4-bis(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-1,4-diazepane has been employed as a ligand for transition metal catalysts.
Eigenschaften
IUPAC Name |
[4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-1,4-diazepan-1-yl]-(2,3-dihydro-1,4-benzodioxin-6-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O6/c26-22(16-2-4-18-20(14-16)30-12-10-28-18)24-6-1-7-25(9-8-24)23(27)17-3-5-19-21(15-17)31-13-11-29-19/h2-5,14-15H,1,6-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLQPRMAKBOTSTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C(=O)C2=CC3=C(C=C2)OCCO3)C(=O)C4=CC5=C(C=C4)OCCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Diazepane-1,4-diylbis(2,3-dihydro-1,4-benzodioxin-6-ylmethanone) | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2,3-difluorobenzyl)-3-{[(4-fluorobenzyl)(methyl)amino]methyl}-3-hydroxy-2-piperidinone](/img/structure/B6058284.png)
![methyl 4-{3-[4-(4-fluorophenyl)-1-piperazinyl]-1-piperidinyl}-4-oxobutanoate](/img/structure/B6058288.png)
![N-(2,3-dimethylphenyl)-4-[(methylsulfonyl)amino]benzamide](/img/structure/B6058300.png)
![1-[5-(methoxymethyl)-2-furoyl]-3-(2-phenylethyl)piperidine](/img/structure/B6058302.png)
![N-[(1-ethyl-2-pyrrolidinyl)methyl]-3-{1-[(6-oxo-1,4,5,6-tetrahydro-3-pyridazinyl)carbonyl]-4-piperidinyl}propanamide](/img/structure/B6058314.png)
![3-(3-chlorophenyl)-N-[1-(2-phenylethyl)-3-piperidinyl]propanamide](/img/structure/B6058315.png)
![2-[1-(butylamino)ethylidene]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B6058320.png)
![1-[(5-isopropenyl-2-methyl-1-cyclopenten-1-yl)methoxy]-3-phenoxy-2-propanol](/img/structure/B6058328.png)
![N-{3-[(4-chlorophenyl)sulfonyl]-4-hydroxy-5-isopropyl-2-methylphenyl}benzenesulfonamide](/img/structure/B6058346.png)
![2-[(3-phenoxyphenyl)amino]-2-phenyl-1H-indene-1,3(2H)-dione](/img/structure/B6058353.png)
![methyl (4-{[1-(4-bromophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-methoxyphenoxy)acetate](/img/structure/B6058354.png)

![2-{4-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-1-[(6-methyl-2-pyridinyl)methyl]-2-piperazinyl}ethanol](/img/structure/B6058367.png)
